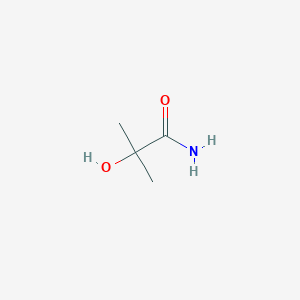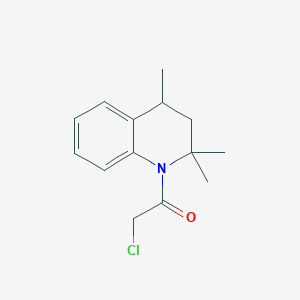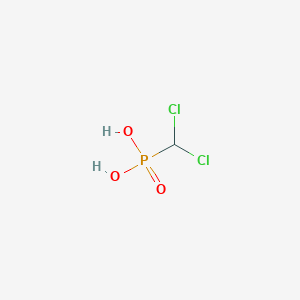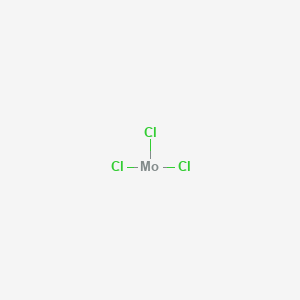
Molybdenum(III) chloride
Overview
Description
Molybdenum(III) chloride is an inorganic compound with the chemical formula MoCl₃. It is known for its dark red or purple crystalline appearance and is insoluble in water. This compound exists in two polymorphic forms: alpha (α) and beta (β). The alpha form has a structure similar to aluminum chloride, while the beta form exhibits hexagonal close packing .
Mechanism of Action
Molybdenum(III) chloride, also known as Molybdenum trichloride or Trichloromolybdenum, is an inorganic compound with the formula MoCl3. It forms purple crystals . The mechanism of action of this compound is complex and involves several steps and interactions.
Target of Action
The primary targets of this compound are certain enzymes in mammals, including xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes play crucial roles in various metabolic processes.
Mode of Action
This compound interacts with its targets by serving as a cofactor for these enzymes . As a cofactor, it facilitates the enzymes’ catalytic activity, enabling them to carry out their functions more efficiently.
Biochemical Pathways
The enzymes that this compound targets are involved in key oxidation-reduction reactions of nitrogen and sulfur metabolism, phytohormone biosynthesis, and detoxification of xenobiotics . By acting as a cofactor for these enzymes, this compound influences these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its role as a cofactor for certain enzymes. By enhancing the activity of these enzymes, this compound can influence various cellular processes, including metabolism and detoxification .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and composition of the surrounding medium
Biochemical Analysis
Biochemical Properties
Molybdenum(III) chloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes are crucial for the metabolism of purines, sulfites, and aldehydes, respectively. This compound acts as a cofactor, facilitating redox reactions by shuttling between different oxidation states . This interaction is essential for the proper functioning of these enzymes and the metabolic pathways they are involved in.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In studies involving BALB/3T3 and HepG2 cells, this compound was found to decrease cell viability . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of enzymes involved in DNA metabolism and cell proliferation . The cytotoxic effects of this compound highlight its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, facilitating redox reactions by cycling between different oxidation states . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods . These temporal effects are important for understanding the long-term impact of this compound in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic effects, including poor growth, infertility, and osteoporosis in ruminant species . These adverse effects are often due to the interaction between molybdenum and copper, leading to secondary copper deficiency . At lower doses, this compound can still influence metabolic processes, but the threshold for toxicity is higher in monogastric animals compared to ruminants . Understanding the dosage effects is crucial for assessing the safety and potential risks of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a cofactor for molybdenum-dependent enzymes . These enzymes catalyze redox reactions, playing a key role in the metabolism of purines, sulfites, and aldehydes . The interaction of this compound with these enzymes can affect metabolic flux and the levels of various metabolites. For example, it can influence the production of uric acid in the purine degradation pathway . Understanding these metabolic pathways is essential for elucidating the biochemical functions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with other biomolecules . These interactions can affect the localization and activity of this compound, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with enzymes and other biomolecules, affecting its activity and function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Molybdenum(III) chloride can be synthesized through several methods:
-
Reduction of Molybdenum Pentachloride with Hydrogen: : This method involves reducing molybdenum pentachloride (MoCl₅) with hydrogen gas at elevated temperatures. The reaction typically requires a 4 to 5 mole excess of hydrogen at pressures of 100 psi or higher and a temperature of 125°C .
-
Reduction with Anhydrous Tin(II) Chloride: : A higher yield of molybdenum trichloride can be obtained by reducing pure molybdenum pentachloride with anhydrous tin(II) chloride
Properties
IUPAC Name |
trichloromolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSVQAGPXAAOPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Mo](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoCl3, Cl3Mo | |
| Record name | molybdenum(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065503 | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-18-7 | |
| Record name | Molybdenum trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum chloride (MoCl3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of molybdenum(III) chloride?
A1: this compound has the molecular formula MoCl3 and a molecular weight of 202.31 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't delve into specific spectroscopic details, [] mentions the use of X-ray patterns to characterize molybdenum chlorides, including this compound.
Q3: What are some notable catalytic applications of this compound?
A3: this compound demonstrates promising catalytic activity in various reactions. It effectively initiates the polymerization of methyl methacrylate in the presence of sulfoxides. [] This catalytic activity extends to graft copolymerization, as shown in the grafting of methyl methacrylate onto polymeric sulfoxides. [] Furthermore, [] reports the activity of this compound complexes in the polymerization and cyclotrimerization of alkynes.
Q4: How does the structure of the molybdenum(III) complex influence its catalytic activity?
A4: Research suggests that the ligand environment around the molybdenum(III) center plays a crucial role in its catalytic activity. [] describes the isolation and characterization of unique molybdenum(III) alkyne complexes, [MoCl3(tht)2L] (L = PhCCMe or PhCCEt), which exhibit catalytic activity in alkyne polymerization and cyclotrimerization reactions.
Q5: Are there any studies investigating the mechanism of this compound catalysis?
A5: While the provided abstracts don't offer detailed mechanistic insights, [] suggests a rate equation for methyl methacrylate polymerization initiated by a this compound/dimethyl sulfoxide system, indicating a radical mechanism. Further research focusing on kinetic studies and intermediate characterization is needed to elucidate the complete mechanism.
Q6: Has computational chemistry been employed to study this compound and its reactions?
A6: [] mentions a theoretical study supporting the enhancement of catalytic activity by introducing an electron-donating group to the pyridine ring of a PNP-pincer ligand in a dinitrogen-bridged dimolybdenum-dinitrogen complex. This indicates the application of computational methods in understanding and predicting the reactivity of molybdenum complexes.
Q7: How do modifications to the ligand structure affect the activity of molybdenum(III) complexes?
A7: Modifying the ligand structure significantly impacts the activity of molybdenum(III) complexes. Research on dinitrogen-bridged dimolybdenum-dinitrogen complexes shows that introducing an electron-donating group, such as a methoxy group, to the pyridine ring of the PNP-pincer ligand enhances catalytic activity. [] Conversely, electron-withdrawing substituents might have a detrimental effect.
Q8: What is known about the stability of this compound and its complexes?
A8: While specific stability data is not provided in the abstracts, [] describes a method for preparing this compound by reducing molybdenum pentachloride with hydrogen at elevated temperature and pressure, suggesting the compound's stability under those conditions.
Q9: Does this compound find applications beyond catalysis?
A9: Yes, [] explores the use of this compound in solid-state reactions to generate molybdenum-molybdenum trioxide nanostructures within a polyphenylene sulfide matrix. This approach aims to impart antimicrobial properties to the resulting nanocomposite material, highlighting its potential in biomedical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



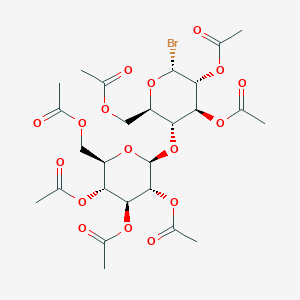
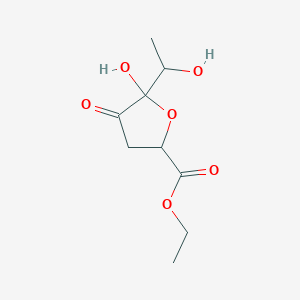
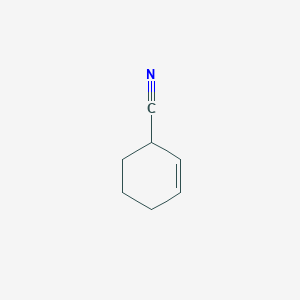


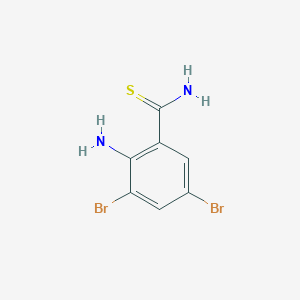
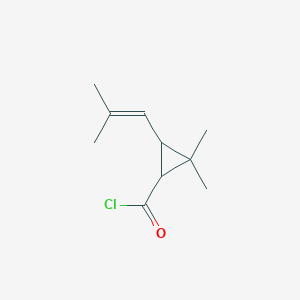

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
